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Compound of Interest

Compound Name: Dehydrovomifoliol

Cat. No.: B1163490

A deep dive into the binding affinities and interaction mechanisms of Dehydrovomifoliol with
key protein targets offers a promising glimpse into its therapeutic potential. This guide provides
a comparative analysis of Dehydrovomifoliol's performance against other known inhibitors
and agonists, supported by in-silico experimental data, to aid researchers, scientists, and drug
development professionals in their quest for novel therapeutics.

Dehydrovomifoliol, a natural apocarotenoid, has garnered significant interest for its diverse
biological activities. Recent molecular docking studies have elucidated its potential to interact
with a range of protein targets implicated in various diseases, including nonalcoholic fatty liver
disease (NAFLD). This guide synthesizes the available data to offer a clear comparison of
Dehydrovomifoliol's binding efficacy and provides detailed experimental protocols for in-silico
analysis.

Comparative Analysis of Binding Affinities

Molecular docking simulations predict the preferred orientation of one molecule to a second
when bound to each other to form a stable complex. The binding affinity, often represented as a
negative score in kcal/mol, indicates the strength of the interaction, with a more negative value
suggesting a stronger and more stable binding.

A key study identified seven potential protein targets of Dehydrovomifoliol in the context of
NAFLD: E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA.[1][2][3][4] The binding
affinities of Dehydrovomifoliol with these targets are presented below, alongside a
comparison with other known ligands for these proteins collated from various studies.
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Furthermore, Dehydrovomifoliol has been investigated as a potential PPARa agonist, and its
binding affinity is compared with a known agonist.[5]
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Binding Affinity

Target Protein Ligand Reference
(kcal/mol)

E2F1 Dehydrovomifoliol -7.2 [1]

HLMO006474 -10.95

MERTK Dehydrovomifoliol -4.5 [1]

UNC2541 -11.80 [6]

AZD7762 IC50: ~37.96 nM [7]

SOX17 Dehydrovomifoliol -6.1 [1]

Data for a direct

comparator is limited

in the reviewed

literature.

MMP9 Dehydrovomifoliol -5.6 [1]

Compound 9 -8.59 [8]

3,4-dihydroxy-1,6-

bis(3- -392.21 (Interaction ]

methoxyphenyl)hexan  Energy)

e-1,6-dione

SULT2A1 Dehydrovomifoliol -7.0 [1]

17a-ethinylestradiol Potent Inhibitor [10]

VEGFA Dehydrovomifoliol -5.0 [1]

Axitinib -17.4 kJ/mol [9]

Aflibercept KD: 0.490 pM [11]

BLVRA Dehydrovomifoliol -6.4 [1]

Data for a direct
comparator is limited
in the reviewed
literature.
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Forms hydrogen
PPARa Dehydrovomifoliol bonds with Gly335, [5]
Met220, and Asn219

AZ-2 (co-crystallized
. [12]
ligand)

Glycerate -7.1 [12]

Note: Direct comparison of binding affinities across different studies should be approached with
caution due to variations in docking software, force fields, and specific protocols used. The
IC50 and KD values represent experimentally determined inhibition and dissociation constants,
respectively, and are not directly comparable to in-silico binding affinities.

Key Signaling Pathways
Dehydrovomifoliol's interaction with E2F1 and PPARa suggests its involvement in crucial
signaling pathways.

E2F1/AKT/ImTOR Signaling Pathway

The study that identified E2F1 as a core target of Dehydrovomifoliol also highlighted the
involvement of the AKT/mTOR signaling pathway.[1][3][4][13] This pathway is a central
regulator of cell proliferation, growth, and survival.

Dehydrovomifoliol Inhibits Activates mTOR Promotes Cell Growth &
Proliferation

Dehydrovomifoliol Activates PPARG Induces Expression > Promotes Fat_ty ACId

Oxidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR
Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

o 4. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR
Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via
the PPARa—-FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

¢ 6. tandfonline.com [tandfonline.com]

e 7. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides
Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nim.nih.gov]

e 8. mdpi.com [mdpi.com]

e 9. Bot Verification [rasayanjournal.co.in]

» 10. Binding and neutralization of vascular endothelial growth factor (VEGF) and related
ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nim.nih.gov]

e 11. Molecular docking of Glyceroneogenesis pathway intermediates with Peroxisome
Proliferator- Activated Receptor-Alpha (PPAR-a) - PMC [pmc.ncbi.nlm.nih.gov]

e 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

» 13. [PDF] Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the
E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study | Semantic
Scholar [semanticscholar.org]

 To cite this document: BenchChem. [Unveiling the Potential of Dehydrovomifoliol: A
Comparative Molecular Docking Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-
dehydrovomifoliol-with-protein-targets]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1163490?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Molecular-docking-analysis-of-candidate-proteins-and-dehydrovomifoliol-using_fig23_367968703
https://www.researchgate.net/publication/367968703_Dehydrovomifoliol_Alleviates_Nonalcoholic_Fatty_Liver_Disease_via_the_E2F1AKTmTOR_Axis_Pharmacophore_Modeling_and_Molecular_Docking_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC9908351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9908351/
https://pubmed.ncbi.nlm.nih.gov/36777627/
https://pubmed.ncbi.nlm.nih.gov/36777627/
https://pubmed.ncbi.nlm.nih.gov/36777627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8640464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8640464/
https://www.tandfonline.com/doi/full/10.1080/07391102.2025.2475227?src=
https://pmc.ncbi.nlm.nih.gov/articles/PMC7660649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7660649/
https://www.mdpi.com/1422-0067/24/15/12133
https://rasayanjournal.co.in/admin/php/upload/3115_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3338918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3338918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3725004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3725004/
https://pdfs.semanticscholar.org/1187/3b633e940a81716b00e5801a0da973404444.pdf
https://www.semanticscholar.org/paper/Dehydrovomifoliol-Alleviates-Nonalcoholic-Fatty-via-Ma-Li/10a2ae0f1b79b422ca338aa283ccf492f1991371
https://www.semanticscholar.org/paper/Dehydrovomifoliol-Alleviates-Nonalcoholic-Fatty-via-Ma-Li/10a2ae0f1b79b422ca338aa283ccf492f1991371
https://www.semanticscholar.org/paper/Dehydrovomifoliol-Alleviates-Nonalcoholic-Fatty-via-Ma-Li/10a2ae0f1b79b422ca338aa283ccf492f1991371
https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-dehydrovomifoliol-with-protein-targets
https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-dehydrovomifoliol-with-protein-targets
https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-dehydrovomifoliol-with-protein-targets
https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-dehydrovomifoliol-with-protein-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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